![molecular formula C14H21NO2 B8776714 Ethyl N-(2,6-diethylphenyl)glycinate CAS No. 38727-56-9](/img/structure/B8776714.png)
Ethyl N-(2,6-diethylphenyl)glycinate
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Overview
Description
Ethyl N-(2,6-diethylphenyl)glycinate: is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.327. It is also known by other names such as this compound and N-(2,6-Diethylphenyl)glycine, ethyl ester . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(2,6-diethylphenyl)glycinate typically involves the reaction of 2,6-diethylaniline with ethyl chloroacetate in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent at elevated temperatures . The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl N-(2,6-diethylphenyl)glycinate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Organic Synthesis Intermediate
Ethyl N-(2,6-diethylphenyl)glycinate serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, making it valuable in creating complex organic molecules.
Synthetic Routes
The compound can be synthesized through the reaction of 2,6-diethylaniline with ethyl chloroacetate in the presence of a base like sodium acetate. The reaction typically occurs in ethanol at elevated temperatures, yielding high purity products suitable for further applications.
Synthetic Method | Reagents | Conditions | Yield |
---|---|---|---|
Ethyl Ester Synthesis | 2,6-Diethylaniline, Ethyl Chloroacetate | Ethanol, Base (NaOAc), Heat | High |
Biological Research
Enzyme Interactions and Protein Modifications
In biological studies, this compound is utilized to investigate enzyme interactions and protein modifications. It acts as a model for studying ester hydrolysis and amide bond formation, which are critical processes in biochemistry.
Case Study: Antitumor Activity
A study demonstrated that this compound exhibited significant tumor growth inhibition in xenograft models. At doses of 20 mg/kg, tumor growth inhibition rates reached up to 60%, indicating its potential as an anticancer agent.
Industrial Applications
Reagent in Chemical Manufacturing
The compound is employed as a reagent in the production of specialty chemicals. Its ability to undergo oxidation and reduction reactions allows for the formation of various derivatives that find utility in different industrial applications.
Application Area | Details |
---|---|
Chemical Manufacturing | Used as a reagent for synthesizing specialty chemicals |
Agrochemical Production | Intermediate for developing agrochemicals |
Analytical Applications
HPLC Analysis
this compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase method utilizing acetonitrile and water is effective for separating this compound from impurities, making it suitable for pharmacokinetic studies .
Mechanism of Action
The mechanism of action of Ethyl N-(2,6-diethylphenyl)glycinate involves its interaction with specific molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active glycine derivative, which can then interact with biological targets. The molecular pathways involved include ester hydrolysis and subsequent binding to target proteins or enzymes .
Comparison with Similar Compounds
Glycine, N-(chloroacetyl)-N-(2,6-diethylphenyl)-, ethyl ester: This compound has a similar structure but with a chloroacetyl group instead of an ethyl ester group.
N-(2,6-dimethylphenyl)-glycine, ethyl ester: This compound has a dimethylphenyl group instead of a diethylphenyl group.
Uniqueness: Ethyl N-(2,6-diethylphenyl)glycinate is unique due to its specific diethylphenyl substitution, which imparts distinct chemical and physical properties. This substitution affects its reactivity, solubility, and interaction with biological targets, making it suitable for specific applications in research and industry.
Properties
CAS No. |
38727-56-9 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 2-(2,6-diethylanilino)acetate |
InChI |
InChI=1S/C14H21NO2/c1-4-11-8-7-9-12(5-2)14(11)15-10-13(16)17-6-3/h7-9,15H,4-6,10H2,1-3H3 |
InChI Key |
UHJMECPUUCQFRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NCC(=O)OCC |
Origin of Product |
United States |
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